![molecular formula C8H5N5S B14517385 Tetrazolo[1,5-a]quinazoline-5(1H)-thione CAS No. 62645-41-4](/img/structure/B14517385.png)
Tetrazolo[1,5-a]quinazoline-5(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazolo[1,5-a]quinazoline-5(1H)-thione is a heterocyclic compound that belongs to the class of tetrazoloquinazolines. This compound is characterized by a fused ring system consisting of a tetrazole ring and a quinazoline ring, with a thione group at the 5-position. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrazolo[1,5-a]quinazoline-5(1H)-thione can be synthesized through various synthetic routesThe reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of related compounds often involves large-scale reactions using similar nucleophilic substitution and cyclization techniques.
Chemical Reactions Analysis
Types of Reactions
Tetrazolo[1,5-a]quinazoline-5(1H)-thione undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace leaving groups on the aromatic ring.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and dimethylformamide as the solvent.
Cycloaddition Reactions: Copper catalysts and alkyne substrates are commonly used in CuAAC reactions.
Major Products Formed
Scientific Research Applications
Tetrazolo[1,5-a]quinazoline-5(1H)-thione has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antidepressant and anticonvulsant agent. It has shown significant activity in animal models, making it a promising candidate for further drug development.
Antitumor Activity: Tetrazolo[1,5-a]quinazoline derivatives have demonstrated antitumor activity and enhanced metabolic stability, making them potential candidates for cancer therapy.
Chemical Biology: The compound’s ability to undergo cycloaddition reactions makes it useful in chemical biology for the synthesis of complex molecules and bioconjugation.
Mechanism of Action
The mechanism of action of tetrazolo[1,5-a]quinazoline-5(1H)-thione involves its interaction with specific molecular targets and pathways. For example, its antidepressant activity is believed to be mediated through the regulation of brain monoamine neurotransmitter homeostasis, including noradrenaline and serotonin levels . Additionally, its anticonvulsant activity may involve modulation of gamma-aminobutyric acid (GABA) receptors .
Comparison with Similar Compounds
Tetrazolo[1,5-a]quinazoline-5(1H)-thione can be compared with other similar compounds, such as:
Tetrazolo[1,5-a]quinoxalines: These compounds share a similar fused ring system but differ in the position and nature of the substituents.
Tetrazolo[1,5-g]purines: These compounds have a purine ring system fused with a tetrazole ring and have shown similar biological activities, such as anticonvulsant and antidepressant effects.
Tetrazolo[1,5-a]quinolines: These compounds have a quinoline ring system fused with a tetrazole ring and have been studied for their anti-inflammatory and antimicrobial activities.
This compound is unique due to its specific ring structure and the presence of the thione group, which may contribute to its distinct biological activities and chemical reactivity.
Properties
CAS No. |
62645-41-4 |
|---|---|
Molecular Formula |
C8H5N5S |
Molecular Weight |
203.23 g/mol |
IUPAC Name |
1H-tetrazolo[1,5-a]quinazoline-5-thione |
InChI |
InChI=1S/C8H5N5S/c14-7-5-3-1-2-4-6(5)13-8(9-7)10-11-12-13/h1-4H,(H,9,10,12,14) |
InChI Key |
RNHOIXWPHLKGNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)N=C3N2NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


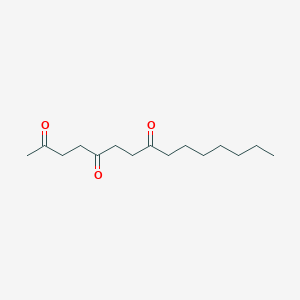
![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)
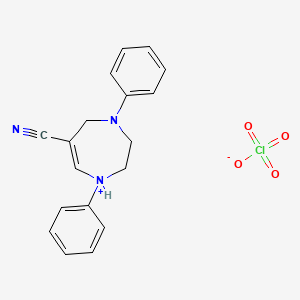
![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)
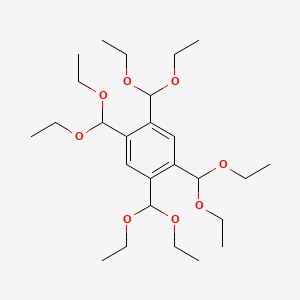
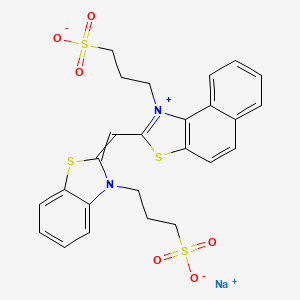

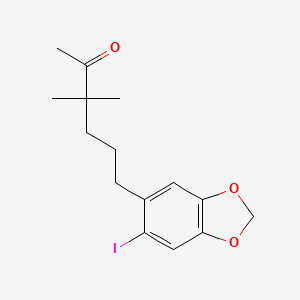
![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)
![4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14517371.png)
![N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide](/img/structure/B14517376.png)



